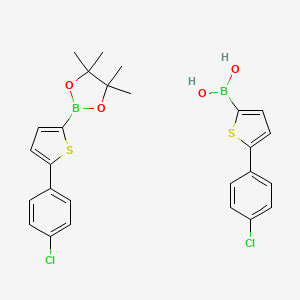
(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a chlorophenyl group and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction.
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (5-(4-Chlorophenyl)thiophen-2-yl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group to a metal catalyst, typically palladium . The metal catalyst then undergoes oxidative addition with an electrophilic organic group, forming a new bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions can be used to form carbon-carbon bonds, which are fundamental in organic synthesis and can affect a wide range of biochemical pathways .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with 1,2 and 1,3-diols, commonly found in biological systems .
Result of Action
The molecular and cellular effects of this compound would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below -20°C in a sealed container, away from moisture . These conditions help to maintain the stability and efficacy of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-(4-chlorophenyl)thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
Chemistry
In chemistry, (5-(4-Chlorophenyl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the construction of biaryl motifs.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. For example, biaryl compounds derived from this compound have been investigated for their anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes. Its role in the synthesis of conjugated polymers is particularly noteworthy.
相似化合物的比较
Similar Compounds
Thiophene-2-boronic acid: Lacks the chlorophenyl substituent, making it less sterically hindered and potentially more reactive in certain coupling reactions.
(5-Bromo-2-thienyl)boronic acid: Contains a bromine atom instead of a chlorophenyl group, which can influence its reactivity and the types of products formed in coupling reactions.
Uniqueness
(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a chlorophenyl group. This combination imparts specific electronic and steric properties that can influence its reactivity and the types of products formed in cross-coupling reactions. The chlorophenyl group can also provide additional sites for further functionalization, making this compound a versatile building block in organic synthesis.
属性
IUPAC Name |
[5-(4-chlorophenyl)thiophen-2-yl]boronic acid;2-[5-(4-chlorophenyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BClO2S.C10H8BClO2S/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(21-14)11-5-7-12(18)8-6-11;12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h5-10H,1-4H3;1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEDBMOYDOSINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(C=C3)Cl.B(C1=CC=C(S1)C2=CC=C(C=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26B2Cl2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)
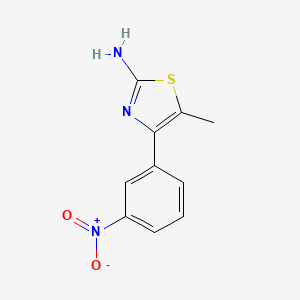
![Methyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2923745.png)
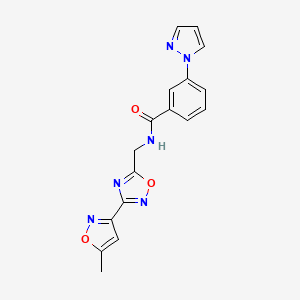
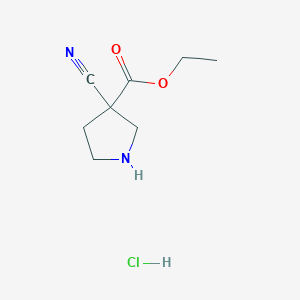
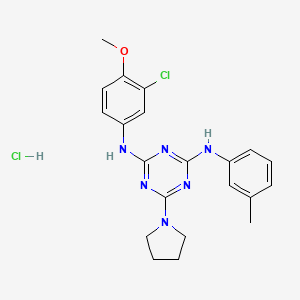
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)
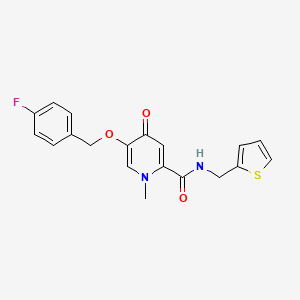
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)
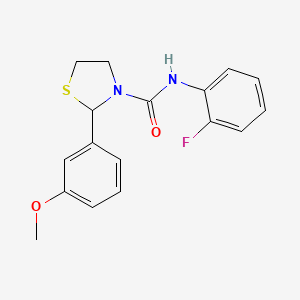
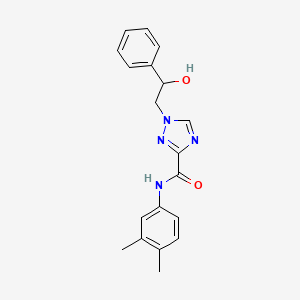
![5,6-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2923761.png)
